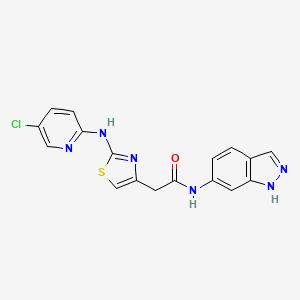
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide is a useful research compound. Its molecular formula is C17H13ClN6OS and its molecular weight is 384.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has highlighted the importance of various heterocycles, including thiazol-4-yl compounds. These compounds have been investigated for their potential to improve metabolic stability, demonstrating the critical role of chemical structure in the development of efficacious inhibitors with minimal metabolic liabilities (Stec et al., 2011).
Heterocyclic Chemistry and Insecticidal Activity
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis revealed the potential of such compounds in agricultural applications. These findings underscore the utility of heterocyclic chemistry in addressing pest control challenges, offering an alternative to traditional insecticides (Fadda et al., 2017).
Antitumor Activity of Novel Derivatives
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating a thiazolyl moiety has been investigated for antitumor activity. Some of these compounds have shown promising inhibitory effects on various cell lines, highlighting the potential of such derivatives in cancer research (Albratty et al., 2017).
Antioxidant and Antimicrobial Applications
The synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors demonstrate the chemical versatility of acetamide derivatives. These compounds have shown effectiveness in preventing corrosion, offering insights into their potential applications in material science and engineering (Yıldırım & Cetin, 2008). Additionally, the antimicrobial activity of novel sulphonamide derivatives further illustrates the broad spectrum of applications for thiazol-4-yl compounds in combating microbial infections (Fahim & Ismael, 2019).
Propiedades
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS/c18-11-2-4-15(19-8-11)23-17-22-13(9-26-17)6-16(25)21-12-3-1-10-7-20-24-14(10)5-12/h1-5,7-9H,6H2,(H,20,24)(H,21,25)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGLGMDMBNKTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
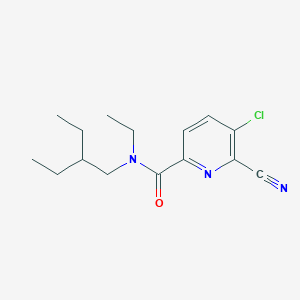
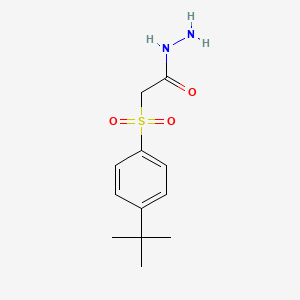
![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)
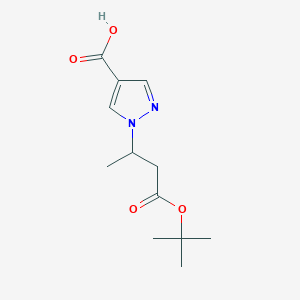
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2573048.png)
![4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2573052.png)


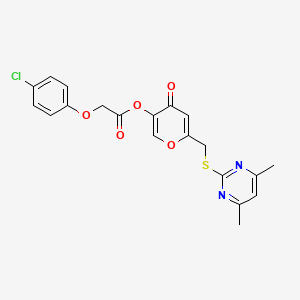

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2573058.png)
